molecular formula C6H11ClN2O2 B2574094 Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride CAS No. 1427170-55-5

Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride

Cat. No.: B2574094
CAS No.: 1427170-55-5
M. Wt: 178.62
InChI Key: HXBYZXJNGQBZAE-UHFFFAOYSA-N
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Description

Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride is a chemical compound with the molecular formula C6H11ClN2O2 . It has a molecular weight of 178.62 . The compound is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 178.62 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthetic Chemistry and Catalysis

Oxazolone derivatives, including structures similar to "Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride," are synthesized through various routes and exhibit a wide range of pharmacological activities. Their synthesis and applications in catalysis highlight the importance of these heterocycles in developing new chemical entities. Hybrid catalysts have been explored for synthesizing complex molecules involving oxazolone scaffolds, indicating the significance of these compounds in medicinal chemistry and drug synthesis (Parmar et al., 2023).

Biological Significance

The biological significance of oxazolone moieties, including compounds structurally related to "this compound," has been well-documented. These compounds are reported to exhibit a variety of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. The diverse biological activities of oxazolones make them valuable for further exploration in drug discovery and development (Kushwaha & Kushwaha, 2021).

Pharmacological Applications

The review on heterocyclic N-oxide molecules, including pyridine and indazole derivatives, underscores their utility in organic synthesis, catalysis, and drug applications. These compounds, akin to "this compound," serve as versatile intermediates and have potential in medicinal chemistry due to their diverse pharmacological properties (Li et al., 2019).

Analytical and Environmental Applications

The analytical methodologies employed in determining the antioxidant activity of compounds can also be applicable to oxazolone derivatives, suggesting their potential role in developing antioxidant agents. This aspect opens new avenues for the application of "this compound" and related compounds in pharmacology and nutraceuticals (Munteanu & Apetrei, 2021).

Safety and Hazards

Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride is considered hazardous . It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302) .

Properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c9-6-8-4-1-2-7-3-5(4)10-6;/h4-5,7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBYZXJNGQBZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC(=O)O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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